molecular formula C8H13N3O B3241768 6-Ethoxy-N2-methylpyridine-2,3-diamine CAS No. 148433-49-2

6-Ethoxy-N2-methylpyridine-2,3-diamine

Cat. No.: B3241768
CAS No.: 148433-49-2
M. Wt: 167.21 g/mol
InChI Key: OUKVVLDYKCUJID-UHFFFAOYSA-N
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Description

6-Ethoxy-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 6-Ethoxy-N2-methylpyridine-2,3-diamine typically involves the reaction of ethoxy-substituted pyridine derivatives with methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .

Chemical Reactions Analysis

6-Ethoxy-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

Chemical Structure : The compound has the molecular formula C7H11N3OC_7H_{11}N_3O, characterized by a pyridine ring substituted with an ethoxy group and two amino groups at the 2 and 3 positions.

Synthesis : The synthesis typically involves the reaction of ethoxy-substituted pyridine derivatives with methylamine under specific conditions, often utilizing solvents such as ethanol or methanol. This process may require heating to enhance yield and efficiency.

Chemistry

  • Intermediate in Organic Synthesis : 6-Ethoxy-N2-methylpyridine-2,3-diamine serves as a crucial intermediate in synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Biology

  • Enzyme Interaction Studies : The compound is utilized in biochemical assays to study enzyme interactions. It has shown potential as an inhibitor for specific enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme-targeted therapies.

Medicine

  • Pharmaceutical Development : Ongoing research is investigating the compound's potential as a pharmaceutical agent. Its ability to modulate enzyme activity suggests applications in drug design, particularly for conditions involving dysregulated enzymatic processes.

Industrial Applications

  • Dyes and Pigments Production : In industrial chemistry, this compound is employed in producing dyes and pigments due to its chemical stability and reactivity.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism. This inhibition led to reduced proliferation of cancer cells in vitro, highlighting its potential as an anti-cancer agent.
  • Synthesis of Novel Compounds : Researchers have utilized this compound as a precursor to synthesize novel heterocyclic compounds that exhibit antimicrobial properties. These derivatives were tested against various bacterial strains, showing promising results.

Mechanism of Action

The mechanism of action of 6-Ethoxy-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 6-Ethoxy-N2-methylpyridine-2,3-diamine include:

    6-Methoxy-N2-methylpyridine-2,3-diamine: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in reactivity and applications.

    6-Ethoxy-N2-ethylpyridine-2,3-diamine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Biological Activity

Overview

6-Ethoxy-N2-methylpyridine-2,3-diamine (CAS Number: 148433-49-2) is an organic compound characterized by a pyridine ring with an ethoxy group and a methylamino group. Its molecular formula is C7H11N3O, and it has a molecular weight of approximately 167.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria suggest significant potential for use in antimicrobial formulations .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli25 µg/mL

The mechanism of action involves the compound's interaction with specific enzymes or receptors within microbial cells. It may inhibit essential metabolic pathways, leading to cell death or growth inhibition. The specific pathways affected are still under investigation but are believed to involve enzyme inhibition and disruption of cell membrane integrity.

Synthesis and Chemical Reactions

This compound serves as an intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including oxidation and reduction, which are essential for developing new derivatives with enhanced biological activity.

Reaction Type Common Reagents Major Products
OxidationHydrogen peroxide, potassium permanganateQuinones and related compounds
ReductionSodium borohydrideCyclohexanol derivatives
SubstitutionNucleophiles (e.g., amines)Various substituted phenols

Medicinal Research

Ongoing studies are exploring the potential of this compound as a pharmaceutical agent. Preliminary findings suggest it may have therapeutic effects against certain diseases due to its ability to interact with biological targets effectively .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Anwar et al. focused on the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound significantly enhanced the efficacy of conventional antibiotics when used in combination therapies .
  • Enzyme Interaction Research : Another study investigated the compound's role as an enzyme inhibitor in biochemical assays. It was found to selectively inhibit specific enzymes involved in metabolic pathways critical for bacterial survival, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Ethoxy-N2-methylpyridine-2,3-diamine, and how can reaction parameters be systematically varied to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with methyl and ethoxy groups. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Base choice : Potassium carbonate or sodium hydride facilitates deprotonation .
  • Temperature control : Reactions are often refluxed (80–120°C) to accelerate substitution while avoiding side products .
  • Monitoring : Use TLC (silica gel, chloroform/methanol 9:1) or HPLC to track progress .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., molar ratios, solvent/base pairs) and identify interactions affecting yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Spectroscopic Analysis : Confirm structure using:
  • 1H/13C NMR : Verify ethoxy (-OCH2CH3) and methylamino (-NHCH3) substituents .
  • Mass Spectrometry (MS) : Check molecular ion peak at m/z 167.106 (C8H13N3O+) .
  • Elemental Analysis : Ensure C, H, N percentages match theoretical values (±0.3%) .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Over-alkylation : Occurs with excess alkylating agents. Mitigate by slow reagent addition and stoichiometric control .
  • Oxidation : Amino groups may oxidize to nitro derivatives. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .
  • Byproduct Formation : Monitor for dimerization (e.g., via NH2 group coupling) using LC-MS; adjust pH to neutral during synthesis .

Q. What solvents and conditions are suitable for studying the compound’s reactivity in substitution or coupling reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : Use DMF or DMSO at 60–100°C with catalysts like KI .
  • Buchwald-Hartwig Coupling : Employ Pd(OAc)2/Xantphos catalyst system in toluene/EtOH under reflux .
  • Solubility Note : The compound is sparingly soluble in water; pre-dissolve in THF or acetonitrile for aqueous-phase reactions .

Q. How can researchers design initial biological assays to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular Uptake : Label with a fluorophore (e.g., FITC) and quantify uptake in cell lines via flow cytometry .
  • Toxicity Profiling : Perform MTT assays on HEK-293 or HepG2 cells at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and transition states for derivatization of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis set to model substitution mechanisms .
  • Transition State Analysis : Identify energy barriers for ethoxy group displacement; validate with IRC (Intrinsic Reaction Coordinate) calculations .
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions and predict kinetic outcomes .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%) across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare reaction parameters (e.g., solvent purity, catalyst age) using multivariate regression .
  • Reproducibility Protocols : Standardize equipment (e.g., Schlenk lines for anhydrous conditions) and validate reagents via NMR .
  • Error Source Identification : Use Taguchi methods to isolate variables (e.g., moisture content, stirring rate) causing yield discrepancies .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethoxy group in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with methoxy, propoxy, or hydrogen substituents .
  • Biological Testing : Compare IC50 values in enzyme assays to correlate substituent size/polarity with activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases) and identify key interactions .

Q. What advanced spectroscopic techniques characterize electronic properties and tautomeric equilibria of the compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Analyze λmax shifts in varying pH to detect tautomerism (e.g., amine-imine equilibria) .
  • X-ray Crystallography : Resolve solid-state structure to confirm substituent positions and hydrogen bonding .
  • Dynamic NMR : Perform variable-temperature NMR to study rotational barriers of the ethoxy group .

Q. How do reaction kinetics vary under microwave-assisted vs. conventional heating?

  • Methodological Answer :
  • Kinetic Profiling : Use pseudo-first-order models to compare rate constants (k) at 80°C (conventional) vs. 100°C (microwave) .
  • Energy Efficiency : Calculate E-factor (kg waste/kg product) for both methods to assess green chemistry benefits .
  • Scale-Up Feasibility : Correlate microwave power (W/g) with yield consistency in batch reactors .

Properties

IUPAC Name

6-ethoxy-2-N-methylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-12-7-5-4-6(9)8(10-2)11-7/h4-5H,3,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKVVLDYKCUJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 4.95 g of 6-ethoxy-2-methylamino-3-nitropyridine (prepared as described in Preparation 96) were hydrogenated in 100 ml of 1,4-dioxane in the presence of 1.00 g of 10% w/w palladium-on-charcoal. After working up the product as described in Example 6, 4.20 g of the title compound having Rf=0.57 (on silica gel thin layer chromatography using ethyl acetate as the developing solvent) were obtained.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-oxo-10H-acridine-4-carbonitrile
9-oxo-10H-acridine-4-carbonitrile
6-Ethoxy-N2-methylpyridine-2,3-diamine
9-oxo-10H-acridine-4-carbonitrile
9-oxo-10H-acridine-4-carbonitrile
6-Ethoxy-N2-methylpyridine-2,3-diamine
9-oxo-10H-acridine-4-carbonitrile
6-Ethoxy-N2-methylpyridine-2,3-diamine
9-oxo-10H-acridine-4-carbonitrile
9-oxo-10H-acridine-4-carbonitrile
6-Ethoxy-N2-methylpyridine-2,3-diamine
9-oxo-10H-acridine-4-carbonitrile
9-oxo-10H-acridine-4-carbonitrile
6-Ethoxy-N2-methylpyridine-2,3-diamine
9-oxo-10H-acridine-4-carbonitrile
9-oxo-10H-acridine-4-carbonitrile
6-Ethoxy-N2-methylpyridine-2,3-diamine

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